molecular formula C13H7ClFNO B6381158 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% CAS No. 1261942-49-7

2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95%

Cat. No. B6381158
CAS RN: 1261942-49-7
M. Wt: 247.65 g/mol
InChI Key: NOLXCBOOLAGGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% (2C4CF) is a versatile organic compound used in a wide range of applications. It is an important intermediate in the synthesis of various compounds, including drugs, dyes, and pharmaceuticals. 2C4CF has also been used in the production of a variety of other compounds, such as pesticides, herbicides, and other agrochemicals. This compound has also been used in the manufacturing of photographic films and emulsions. The purpose of

Scientific Research Applications

2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other compounds. It has also been used in the production of agrochemicals and photographic films and emulsions. In addition, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been used in the synthesis of various organic compounds, such as polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is not well understood. It is believed that the compound acts as a nucleophilic reagent, which is capable of forming covalent bonds with other molecules. The covalent bonds formed by 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% are relatively strong and can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in a 95% pure form. In addition, it is relatively stable and has a long shelf life. However, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is also highly toxic and should be handled with caution.

Future Directions

The future of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is promising. It has potential applications in the synthesis of drugs, dyes, and other compounds. In addition, it has potential uses in the production of agrochemicals and photographic films and emulsions. Furthermore, it has potential applications in the synthesis of polymers, surfactants, and catalysts. Finally, it has potential applications in the development of new drugs and treatments for various diseases.

Synthesis Methods

2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is synthesized using a two-step reaction. In the first step, 2-chloro-4-fluorophenol is reacted with 3-cyanophenol in the presence of a strong base such as potassium hydroxide or sodium hydroxide. This reaction produces 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95%. In the second step, the 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is purified and recrystallized to obtain a 95% pure product. The synthesis of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is relatively simple and can be accomplished in a few hours.

properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLXCBOOLAGGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685951
Record name 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-cyano-2-fluorophenyl)phenol

CAS RN

1261942-49-7
Record name 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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